2-{3-[(4-Isopropylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a synthetic, heterocyclic compound belonging to the pyrazolotriazolopyrimidine class. These compounds are characterized by a fused tricyclic ring system, often incorporating nitrogen atoms, and have attracted significant research interest due to their diverse pharmacological properties. While many pyrazolotriazolopyrimidines are explored for their potential therapeutic applications, 2-{3-[(4-Isopropylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has been specifically studied for its role as a potential xanthine oxidase inhibitor. []
Formation of pyrazolopyrimidine core: The initial step involves constructing the pyrazolo[3,4-d]pyrimidine nucleus. This can be achieved through various synthetic approaches, often involving condensation reactions between suitably substituted pyrazole and pyrimidine precursors. []
Introduction of biphenyl substituent: The biphenyl moiety at the 9-position of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold is typically introduced via a coupling reaction, such as Suzuki coupling. This reaction requires a suitably functionalized pyrazolopyrimidine derivative and a biphenyl boronic acid or ester. []
Oxidative cyclization and Dimroth rearrangement: The final step in the synthesis involves the formation of the triazole ring via oxidative cyclization of a hydrazine derivative. This reaction is typically mediated by oxidizing agents such as ferric chloride (FeCl3). The resulting 3-substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo [4,3-c]pyrimidine undergoes a Dimroth rearrangement to yield the desired 2-substituted-9-(1,1′-biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. []
Tricyclic core: The molecule possesses a central pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine ring system, which forms a planar structure. []
Biphenyl substituent: A biphenyl group is attached to the 9-position of the tricyclic core, potentially impacting the molecule's overall conformation and interactions with biological targets. []
Phenyl substituent with isopropylphenoxymethyl group: A phenyl ring substituted with a (4-isopropylphenoxy)methyl group at the 2-position of the tricyclic core provides additional steric bulk and potential for interactions with biological targets. []
Methyl group: A methyl group at the 7-position of the tricyclic core influences the molecule's lipophilicity and potential for metabolic modifications. []
Xanthine oxidase inhibition: Xanthine oxidase is an enzyme involved in the metabolic breakdown of purines, leading to the production of uric acid. 2-{3-[(4-Isopropylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine likely inhibits this enzyme by binding to its active site, preventing the conversion of xanthine to uric acid. This inhibition could potentially be exploited for the treatment of hyperuricemia and associated conditions such as gout. []
Solubility: The presence of nitrogen atoms and aromatic rings suggests moderate solubility in polar solvents, potentially influenced by the specific substituents. []
Melting point: The melting point likely depends on the specific arrangement and interactions of the various substituents within the molecule. []
Stability: Stability under various conditions (e.g., pH, temperature, light) can be influenced by the presence of susceptible functional groups. []
Currently, the primary scientific application of 2-{3-[(4-Isopropylphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is its investigation as a potential xanthine oxidase inhibitor. [] This property holds promise for the development of new therapeutic agents targeting hyperuricemia and associated conditions such as gout.
Detailed investigation of xanthine oxidase inhibitory activity: In vitro and in vivo studies are needed to fully characterize its potency and selectivity as a xanthine oxidase inhibitor, including comparisons with existing inhibitors. []
Structure-activity relationship (SAR) studies: Exploration of chemical modifications to the molecule's structure can identify features critical for its inhibitory activity and potentially lead to the development of more potent and selective analogs. []
Pharmacokinetic and pharmacodynamic studies: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is essential for assessing its potential as a therapeutic agent. []
Preclinical and clinical studies: Ultimately, preclinical and clinical trials are required to determine its safety, efficacy, and potential clinical utility for the treatment of hyperuricemia and gout. []
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: